

BMS-986034 in DMSO: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the solubility of **BMS-986034** in dimethyl sulfoxide (DMSO), including quantitative data, experimental methodologies, and relevant biological context.

Core Data: Solubility of BMS-986034 in DMSO

BMS-986034, a potent GPR119 agonist, exhibits moderate solubility in DMSO. The established solubility is a critical parameter for the preparation of stock solutions essential for a wide range of in vitro and in vivo studies.

Parameter	Value	Conditions	Source
Solubility	5 mg/mL	Warmed	Sigma-Aldrich[1][2]
Molecular Weight	531.39 g/mol	-	Sigma-Aldrich[1][2]
CAS Number	1492631-88-5	-	Sigma-Aldrich[1][2]

Experimental Protocols for Solubility Determination

While the specific protocol used by the vendor for determining the solubility of **BMS-986034** is not publicly detailed, several standardized methods are routinely employed in pharmaceutical research to assess compound solubility in DMSO. These kinetic solubility assays provide a high-throughput assessment of a compound's dissolution characteristics.

General Kinetic Solubility Assay Protocol (Nephelometric or UV-based)

This protocol outlines a general procedure for determining the kinetic solubility of a compound like **BMS-986034** in an aqueous buffer after being introduced from a DMSO stock solution.

1. Preparation of Stock Solution:

- Accurately weigh the **BMS-986034** powder.
- Dissolve the powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

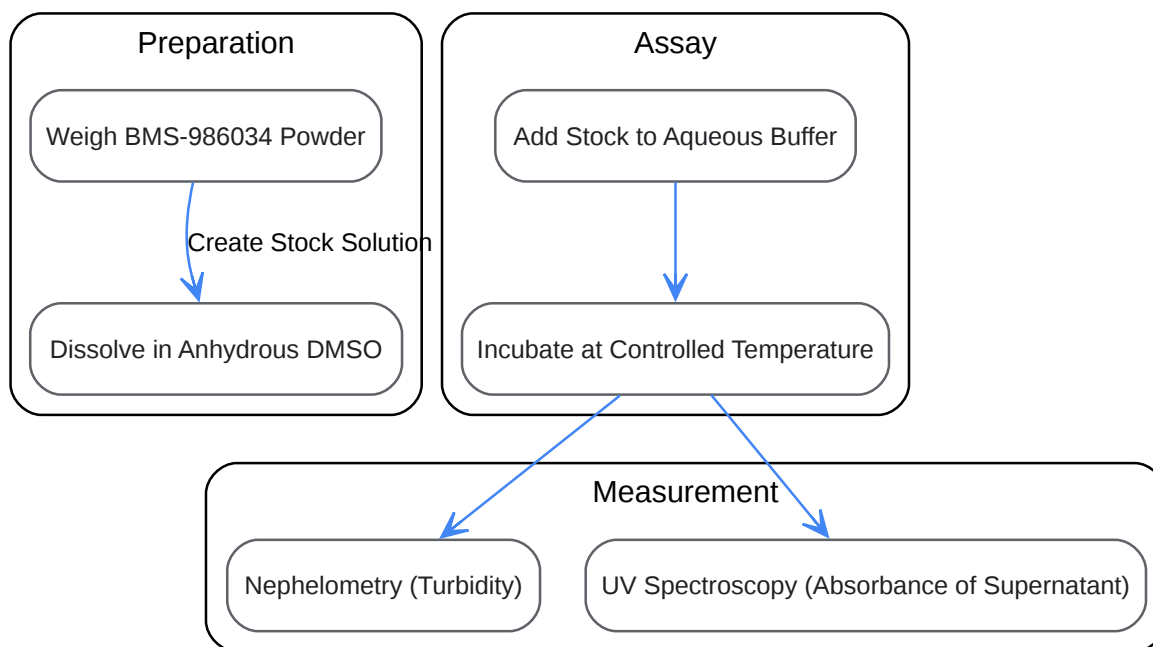
2. Assay Procedure:

- A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
- The solution is mixed thoroughly and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble in the aqueous buffer.

3. Measurement:

- Nephelometry: The turbidity of the solution, caused by precipitated particles, is measured using a nephelometer. Higher light scattering indicates lower solubility.
- UV Spectroscopy: The solution is filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is then determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.

The following diagram illustrates a generalized workflow for determining kinetic solubility.



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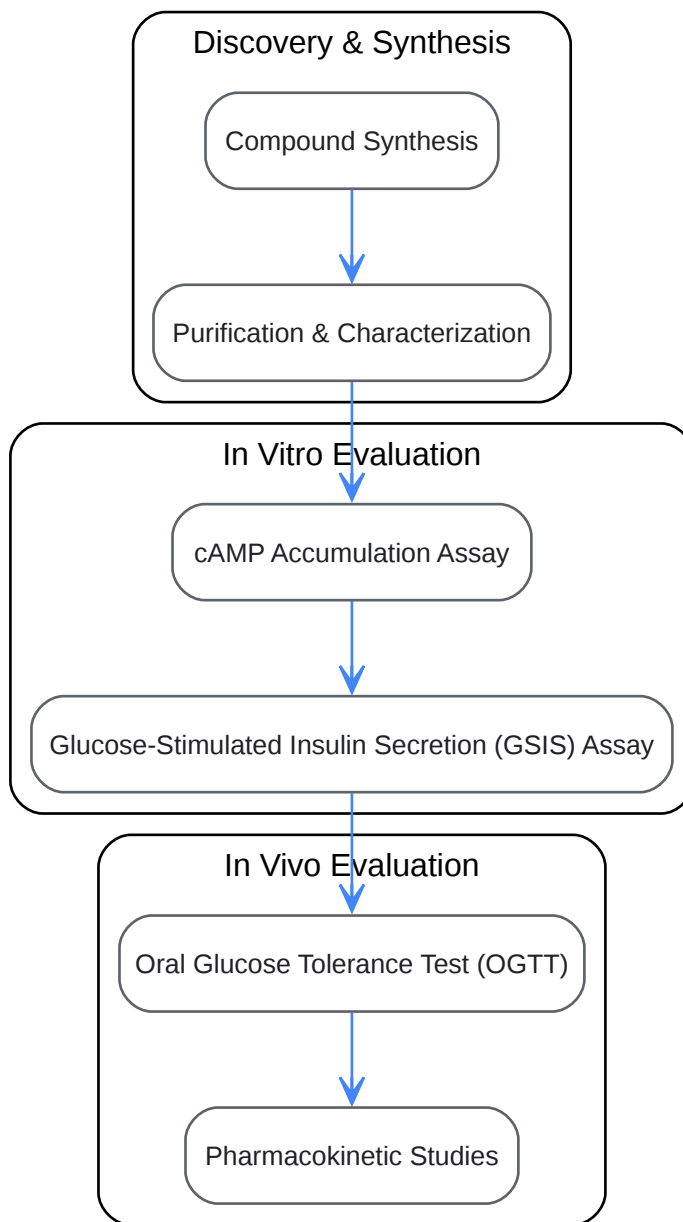
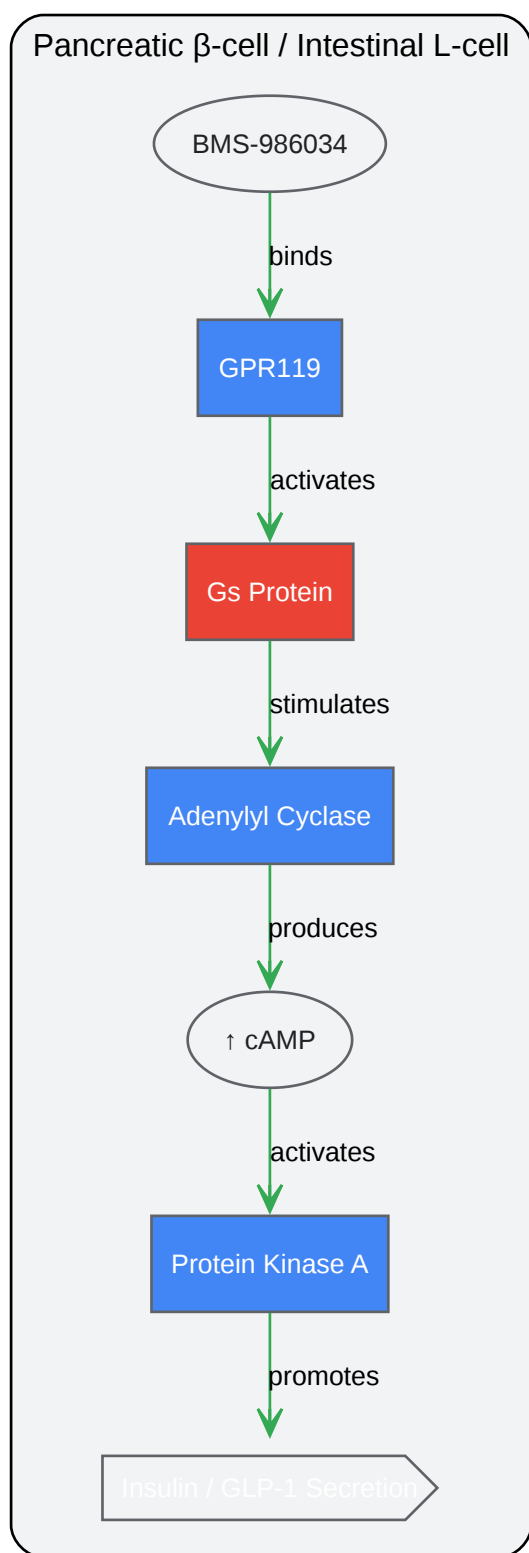
Kinetic Solubility Workflow

Biological Context: GPR119 Signaling Pathway

BMS-986034 functions as an agonist for the G protein-coupled receptor 119 (GPR119).^{[1][2][3]} GPR119 is primarily expressed in pancreatic β -cells and intestinal L-cells. Its activation is a key mechanism in the regulation of glucose homeostasis.

Upon binding of an agonist like **BMS-986034**, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pancreatic β -cells enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion.

The following diagram depicts the GPR119 signaling pathway.



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